N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring, a sulfonamide group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The final step involves coupling the sulfonamide-thiophene intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)phenyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Thiophene-2-sulfonamide derivatives: Compounds with similar thiophene and sulfonamide moieties.
Uniqueness
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H14N2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-8-9-17-11-15(12)13-4-6-14(7-5-13)18-22(19,20)16-3-2-10-21-16/h2-11,18H,1H3 |
InChI Key |
WFVIEEZFEAHWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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